N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a benzamide core substituted with a 4-methylpyridin-2-yl group and two nitro groups at the 3 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide typically involves the reaction of 4-methyl-2-aminopyridine with 3,5-dinitrobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-methyl-2-aminopyridine attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, resulting in the formation of the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(4-methylpyridin-2-yl)-3,5-diaminobenzamide.
Substitution: Formation of N-(4-methylpyridin-2-yl)-3,5-diaminobenzamide derivatives.
Oxidation: Formation of N-(4-carboxypyridin-2-yl)-3,5-dinitrobenzamide.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of antimicrobial and anticancer agents.
Industrial Processes: This compound can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation . The presence of nitro groups and the pyridine ring can facilitate binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)thiourea: This compound has a thiourea group instead of the benzamide moiety and exhibits different chemical reactivity and biological activity.
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound contains a thiophene ring instead of the benzene ring and has been studied for its antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and pyridine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O5 |
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Molecular Weight |
302.24 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H10N4O5/c1-8-2-3-14-12(4-8)15-13(18)9-5-10(16(19)20)7-11(6-9)17(21)22/h2-7H,1H3,(H,14,15,18) |
InChI Key |
GJCNDHSFAUHADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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